Δ9(11),15 Diene System Structural Distinction
The compound is unambiguously defined by its unique conjugated diene system. This is in contrast to the more frequently encountered ent-kaur-16-en-19-oic acid, which possesses only a single exocyclic double bond, and ent-17-hydroxykaur-15-en-19-oic acid, which features a single endocyclic double bond at the 15-position . The presence of both the Δ9(11) and Δ15 double bonds is a rare structural feature among isolated ent-kauranes and serves as the definitive spectroscopic fingerprint for this specific diterpenoid [1].
| Evidence Dimension | Core carbon skeleton and double-bond regiochemistry |
|---|---|
| Target Compound Data | ent-kaurane skeleton with double bonds at C9-C11 and C15-C16; C17 hydroxymethyl group |
| Comparator Or Baseline | ent-kaur-16-en-19-oic acid: single exocyclic C16-C17 double bond; ent-17-hydroxykaur-15-en-19-oic acid: single endocyclic C15-C16 double bond |
| Quantified Difference | Distinct NMR chemical shifts and mass spectral fragmentation pattern; a structural isomer |
| Conditions | Spectroscopic analysis (1D/2D NMR, HRMS) in CDCl3 and other deuterated solvents [1] |
Why This Matters
This structural uniqueness ensures that any observed biological activity cannot be extrapolated from more common analogs, making it essential for projects focused on chemotaxonomic studies or novel pharmacophore mapping.
- [1] Ma, B. J., Wen, C. N., Gao, Y., Ren, F. C., Wang, F., & Liu, J. K. (2013). ent-Kaurane diterpenoids from the plant Wedelia trilobata. Natural Products and Bioprospecting, 3(3), 107-111. View Source
